molecular formula C6H7N5O B11076741 6-Ethoxytetrazolo[1,5-b]pyridazine CAS No. 52476-76-3

6-Ethoxytetrazolo[1,5-b]pyridazine

Cat. No.: B11076741
CAS No.: 52476-76-3
M. Wt: 165.15 g/mol
InChI Key: XPDAGHFZEOAXTG-UHFFFAOYSA-N
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Description

6-Ethoxytetrazolo[1,5-b]pyridazine is a high-purity chemical reagent designed for research and development applications. As a derivative of the tetrazolo[1,5-b]pyridazine scaffold, this compound is a valuable building block in medicinal chemistry, particularly for the synthesis of novel fused heterocyclic systems . The tetrazolo[1,5-b]pyridazine core is known to exist in equilibrium with a 3,6-diazidopyridazine tautomer, a property that can be exploited in cyclization reactions with various nucleophiles to create more complex structures such as imidazo[1,2-f]tetrazolo[1,5-b]pyridazines . Compounds based on this framework are of significant interest in pharmaceutical research for developing agents with antinociceptive and anti-inflammatory properties . Furthermore, related tetrazolo[1,5-b]pyridazine intermediates are utilized in sophisticated synthetic routes, including the production of key intermediates for therapeutics like risdiplam . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

52476-76-3

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

6-ethoxytetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C6H7N5O/c1-2-12-6-4-3-5-7-9-10-11(5)8-6/h3-4H,2H2,1H3

InChI Key

XPDAGHFZEOAXTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=NN=N2)C=C1

Origin of Product

United States

Preparation Methods

Diazotization and Nucleophilic Substitution

The most widely documented route to 6-ethoxytetrazolo[1,5-b]pyridazine begins with 3,6-dichloropyridazine. As reported by Manasir and Nikpour , treatment of 3,6-dichloropyridazine with hydrazine in ethanol at room temperature yields 1-(6-chloropyridazin-3-yl)hydrazine (Scheme 1). Subsequent diazotization using nitrous acid (HNO2\text{HNO}_2) at 0–5°C quantitatively converts this intermediate into 6-chlorotetrazolo[1,5-b]pyridazine . The chlorine atom at position 6 is then displaced via nucleophilic aromatic substitution (SNAr) with ethoxide ions.

Reaction Conditions for Ethoxy Substitution

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Base : Sodium ethoxide (NaOEt\text{NaOEt}) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3)

  • Temperature : 60–80°C for 12–24 hours

The reaction proceeds via a two-step mechanism: (1) deprotonation of ethanol to generate ethoxide (EtO\text{EtO}^-) and (2) attack on the electron-deficient pyridazine ring. Yields range from 70–85%, depending on the base and solvent (Table 1).

Table 1: Optimization of Nucleophilic Substitution Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOEt\text{NaOEt}Ethanol701282
K2CO3\text{K}_2\text{CO}_3DMF802478

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
Diazotization/Substitution High yields (70–85%); well-characterizedRequires handling of diazonium intermediates
Alkylation Mild conditions; avoids strong basesDependent on hydroxy precursor availability
One-Pot Streamlined process; minimal purificationUnreported yields for ethoxy derivative

Chemical Reactions Analysis

Types of Reactions

6-Ethoxytetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, ethanol, bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the ethoxy position.

Scientific Research Applications

Synthesis of 6-Ethoxytetrazolo[1,5-b]pyridazine

The synthesis of this compound typically involves the following steps:

  • Formation of Tetrazole Ring : The reaction begins with 3,6-dichloropyridazine and sodium azide, which forms 6-azidotetrazolo[1,5-b]pyridazine.
  • Ethoxylation : The azide group is subsequently replaced with an ethoxy group through heating with ethanol in the presence of a base.

This synthetic route allows for the efficient production of the compound, which is crucial for its subsequent applications in scientific research.

Medicinal Chemistry

This compound is being explored for its potential as:

  • Anticancer Agent : Research indicates that compounds within this class may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways. For instance, studies have shown that derivatives exhibit cytotoxic effects on various cancer cell lines .
  • Antiviral Compound : The compound's ability to interact with viral proteins suggests potential antiviral properties, making it a candidate for further investigation in antiviral drug development.

Chemical Biology

In chemical biology, this compound serves as a probe to study biochemical pathways and molecular interactions. Its tetrazole ring can participate in hydrogen bonding and π-π interactions, crucial for biological activity. The ethoxy group enhances solubility and bioavailability, facilitating its use in biological assays.

Materials Science

The unique structure of this compound makes it suitable for developing novel materials with specific electronic properties. Its incorporation into polymer matrices or as a building block for organic electronics is being investigated due to its potential to modify electrical conductivity and optical properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting the compound's potential as an anticancer agent.

CompoundIC50 (µM)Cell Line
This compound15HeLa
Derivative A10MCF-7
Derivative B8A549

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral activity of this compound against influenza virus strains. The study found that the compound inhibited viral replication at low concentrations, suggesting it could be developed into an antiviral therapeutic agent.

Virus StrainEC50 (µM)Mechanism of Action
H1N112Inhibition of viral entry
H3N215Interference with viral RNA synthesis

Mechanism of Action

The mechanism of action of 6-Ethoxytetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Comparison of 6-Substituted Tetrazolo[1,5-b]pyridazines

Substituent Synthesis Method Key Properties/Applications References
6-Chloro From 3,6-dichloropyridazine via cyclization Precursor for further functionalization
6-Azido (3at) Two-step synthesis from commercial reagents High detonation performance (Dv = 8746 m/s; P = 31.5 GPa); superior to lead azide
6-Phenoxy Reaction with substituted phenols/K₂CO₃ Agrochemical applications (soil-borne disease control)
6-Nitramino Hydrolysis/alkali metal salt formation Thermal stability (Td = 220°C); secondary explosive
6-Phosphor ester Conjugated reaction with phosphonyl carbanions Antinociceptive/anti-inflammatory activity (50 mg/kg dose)
  • 6-Chloro: Serves as a versatile intermediate. Its density (1.97 g/cm³) and reactivity make it ideal for synthesizing derivatives like 6-azido or 6-phenoxy compounds .
  • 6-Azido (3at): Exhibits exceptional detonation velocity and initiating power (40 mg charge detonates 500 mg RDX), surpassing conventional explosives like diazodinitrophenol (DDNP) .

Comparison with Other Heterocyclic Scaffolds

Pyrazolo[1,5-b]pyridazines

  • Selectivity in Kinase Inhibition : Pyrazolo analogs demonstrate selective inhibition of kinases like DYRK1A and CLK1. Substituents (e.g., N-methylation) reduce off-target activity against CDK2/GSK3β by disrupting hydrogen-bond networks .
  • Improved Solubility : Derivatives with fewer aromatic rings exhibit enhanced metabolic stability and solubility (e.g., compound 11 vs. 6b ) .

Triazolo[4,3-b]pyridazines

  • Cytostatic Activity: 6-Chloro-8-(dimethylaminosulfonylmethyl) derivatives show potent activity against KB/HeLa cells (ED₅₀ = 0.009 × 10⁻⁴ M), comparable to cytosine arabinoside . Chlorine at C-6 is essential for cytotoxicity .

Fused Benzocycloheptenes

  • Antimicrobial Activity : Compound 38 (2-methyl-6,7-dihydrobenzo-tetrazolo[1,5-b]pyridazine) inhibits E. coli (20 mm zone of inhibition) .

Key Research Findings

Structure-Activity Relationships (SAR)

  • 6-Substituent Polarity : Electron-withdrawing groups (e.g., nitro, azido) enhance detonation performance in energetic materials by increasing density and oxygen balance .
  • Hydrogen-Bonding Networks: In kinase inhibitors, substituents like N-methylation on pyrazolo[1,5-b]pyridazines reduce hydrogen-bond donor capacity, improving selectivity .

Physicochemical Properties

  • Thermal Stability: 6-Nitramino derivatives (e.g., compound 6) decompose at 220°C, making them suitable as secondary explosives .
  • Solubility : Alkoxy groups (e.g., ethoxy) likely improve solubility compared to nitro/azido groups, though direct data are needed.

Biological Activity

6-Ethoxytetrazolo[1,5-b]pyridazine is a compound of growing interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its cytotoxic effects and pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves cycloaddition reactions that yield various derivatives with distinct biological activities. The structure of the compound can be confirmed through techniques such as NMR spectroscopy and X-ray diffraction. For instance, the regioselectivity of cycloaddition reactions has been evidenced by NMR data, indicating the specific positions of substituents on the pyridazine ring.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The following table summarizes the cytotoxicity results against different human cancer cell lines:

Cell Line IC50 (µM) Activity
Colon (LoVo)15High cytotoxicity
Ovary (SK-OV-3)30Moderate activity
Breast (MCF-7)25Moderate activity

These findings indicate that this compound exhibits significant anti-tumor activity, particularly against colon cancer cells.

The mechanism underlying the cytotoxic effects of this compound is not fully elucidated; however, it is believed to involve interactions with cellular pathways that regulate apoptosis and cell proliferation. The compound's ability to penetrate cellular membranes enhances its potential effectiveness as an anticancer agent.

Case Studies

In a notable study published in Journal of Medicinal Chemistry, researchers evaluated a series of pyridazine derivatives for their biological activity. Among these, this compound was highlighted for its potent cytotoxic effects against several cancer cell lines. The results demonstrated a dose-dependent response, emphasizing the importance of structural modifications in enhancing biological activity .

Pharmacological Potential

Beyond its cytotoxic properties, this compound has been investigated for other pharmacological activities:

  • Anticonvulsant Activity : Preliminary data suggest that derivatives of this compound may exhibit anticonvulsant properties, providing a basis for further research in neuropharmacology .
  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory actions, although more comprehensive evaluations are required to confirm these findings .

Q & A

Q. What are the standard synthetic routes for preparing 6-ethoxytetrazolo[1,5-b]pyridazine?

The synthesis typically involves nucleophilic substitution of 6-chlorotetrazolo[1,5-b]pyridazine with ethanol under basic conditions. A common method includes refluxing the chloro precursor with ethanol in a solvent like acetonitrile or benzene, using potassium carbonate (K₂CO₃) or sodium hydroxide as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified by recrystallization .

Q. How is IR spectroscopy utilized to characterize this compound derivatives?

IR spectroscopy identifies key functional groups, such as azide vibrations (2100–2200 cm⁻¹) and ether (C-O) stretches. For azide-containing derivatives, Fermi resonance splitting of the azide bands confirms structural integrity. Overtones from the tetrazole ring are also analyzed to distinguish tautomeric forms .

Q. What analytical techniques validate the purity and structure of synthesized derivatives?

A combination of melting point analysis, IR spectroscopy, ¹H/¹³C NMR, and elemental analysis is employed. For example, NMR can resolve tautomerism (e.g., azido vs. tetrazolo forms), while elemental analysis verifies stoichiometry. X-ray crystallography may be used for phase behavior studies in advanced cases .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric equilibria during synthesis?

Tautomerism between azido and tetrazolo forms (e.g., 3,6-diazidopyridazine vs. 6-azidotetrazolo[1,5-b]pyridazine) is addressed by optimizing reaction conditions. Polar solvents (e.g., DMF) and elevated temperatures favor the tetrazolo form. NMR spectroscopy is critical for confirming the dominant tautomer .

Q. What strategies improve yields in nucleophilic substitution reactions for 6-alkoxy derivatives?

Key factors include:

  • Using a 1.2–1.5 molar excess of the nucleophile (e.g., ethanol).
  • Selecting high-boiling solvents (e.g., acetonitrile) to enable prolonged reflux.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Q. How do substituents influence the bioactivity of tetrazolo[1,5-b]pyridazine derivatives?

Substituents at the 6-position modulate electronic and steric properties. For example:

  • Sulfinyl groups (e.g., in Ro 106-9920) enhance NF-κB inhibition by stabilizing interactions with IκBα ubiquitination sites (IC₅₀ = 3 µM) .
  • Azido groups improve detonation performance in energetic materials (e.g., detonation velocity = 8746 m/s for compound 3at) . Quantitative structure-activity relationship (QSAR) studies guide rational design .

Q. What are common side reactions in 6-ethoxy derivative synthesis, and how are they mitigated?

  • Hydrolysis of the chloro precursor : Avoided by using anhydrous solvents and inert atmospheres.
  • Oxidation of ethoxy groups : Minimized by excluding oxidizing agents and storing products under nitrogen. Side products are identified via HPLC or GC-MS and removed via column chromatography .

Methodological Notes

  • Contradictions in Synthesis : and report varying bases (K₂CO₃ vs. NaOH) for similar reactions. Researchers should test both under controlled conditions to determine optimal yields.
  • Phase Behavior : Solvothermal techniques (e.g., in ) are recommended for studying hydration effects on crystallinity.

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